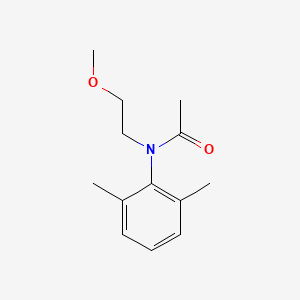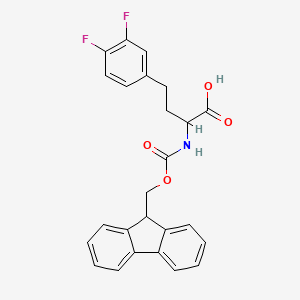
Fmoc-3,4-difluoro-D-homophenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-3,4-difluoro-D-homophenylalanine is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and two fluorine atoms on the phenyl ring. Its chemical formula is C25H21F2NO4, and it is primarily used in peptide synthesis due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3,4-difluoro-D-homophenylalanine typically involves the following steps:
Starting Material: The synthesis begins with the appropriate homophenylalanine derivative.
Fluorination: The phenyl ring is selectively fluorinated at the 3 and 4 positions using fluorinating agents.
Fmoc Protection: The amino group is protected with the Fmoc group using Fmoc-Cl in the presence of a base like sodium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-3,4-difluoro-D-homophenylalanine undergoes several types of chemical reactions:
Substitution Reactions: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Fmoc Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
Fmoc Deprotection: The major product is the free amino acid derivative.
Substitution Reactions: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
Chemistry
Fmoc-3,4-difluoro-D-homophenylalanine is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of incorporation into peptide chains .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity by incorporating it into peptides and proteins .
Medicine
In medicinal chemistry, this compound is explored for its potential in developing novel therapeutic agents, particularly in the design of enzyme inhibitors .
Industry
Industrially, it is used in the synthesis of complex peptides and proteins for pharmaceutical applications .
Mechanism of Action
The mechanism of action of Fmoc-3,4-difluoro-D-homophenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The fluorine atoms can enhance binding affinity and specificity by interacting with target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-homophenylalanine: Similar structure but lacks the fluorine atoms.
Fmoc-3-fluoro-D-homophenylalanine: Contains only one fluorine atom on the phenyl ring.
Uniqueness
Fmoc-3,4-difluoro-D-homophenylalanine is unique due to the presence of two fluorine atoms, which can significantly alter the electronic properties of the phenyl ring, leading to enhanced reactivity and binding properties compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C25H21F2NO4 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
4-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H21F2NO4/c26-21-11-9-15(13-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30) |
InChI Key |
SVHBVIFVZSOURL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-2-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B12308069.png)

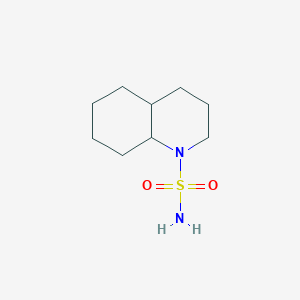
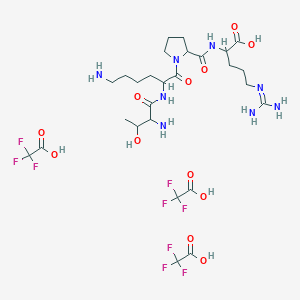

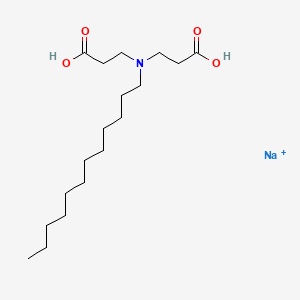
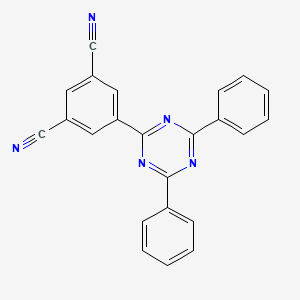
![5-[3-Amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile](/img/structure/B12308083.png)
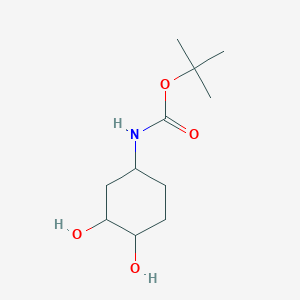
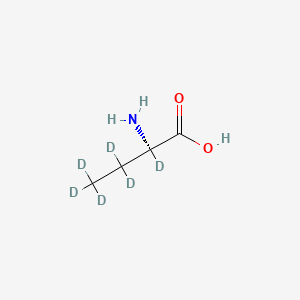
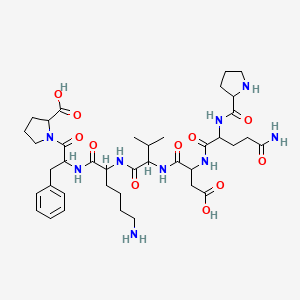
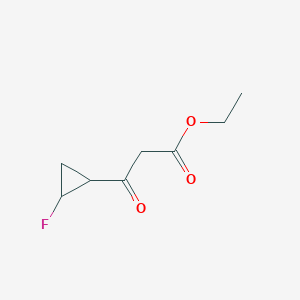
![2-[(2-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid hydrochloride](/img/structure/B12308122.png)
